molecular formula C37H62N2O29 B12348935 LS-tetrasaccharide c CAS No. 64003-55-0

LS-tetrasaccharide c

Katalognummer: B12348935
CAS-Nummer: 64003-55-0
Molekulargewicht: 998.9 g/mol
InChI-Schlüssel: SXMGGNXBTZBGLU-JRZQLMJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LS-tetrasaccharide c can be synthesized through enzymatic methods involving glycosyltransferases. The synthesis typically involves the sequential addition of monosaccharides to a growing oligosaccharide chain. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors necessary for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where glycosyltransferases are employed to catalyze the formation of the oligosaccharide. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

LS-tetrasaccharide c undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

LS-tetrasaccharide c has several scientific research applications:

Wirkmechanismus

LS-tetrasaccharide c exerts its effects by specifically binding to the JC polyomavirus. The binding occurs through the interaction of the oligosaccharide with the viral capsid proteins, which facilitates viral entry into host cells. This interaction is crucial for the virus’s ability to infect and replicate within the host .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

LS-tetrasaccharide c is unique due to its specific recognition by the JC polyomavirus, making it a valuable tool in studying virus-host interactions and potential therapeutic applications .

Eigenschaften

CAS-Nummer

64003-55-0

Molekularformel

C37H62N2O29

Molekulargewicht

998.9 g/mol

IUPAC-Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1

InChI-Schlüssel

SXMGGNXBTZBGLU-JRZQLMJNSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O

Kanonische SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.